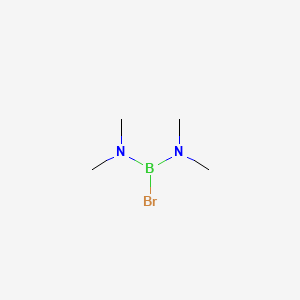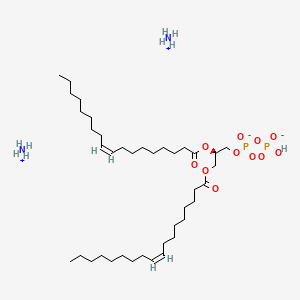
2-Methylisonicotinic acid hydrazide
Descripción general
Descripción
2-Methylisonicotinic acid hydrazide is a synthetic compound that has gained much attention in recent years due to its vast potential in various fields of research and industry. This compound is a derivative of isonicotinic acid hydrazide, which is commonly used as an anti-tuberculosis drug .
Synthesis Analysis
The synthesis of hydrazones, including 2-Methylisonicotinic acid hydrazide, is achieved by combining suitable aldehydes with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular formula of 2-Methylisonicotinic acid hydrazide is CHNO with an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .
Chemical Reactions Analysis
The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Aplicaciones Científicas De Investigación
Antitubercular Activity
- Synthesis and Testing for Antitubercular Action: A study by Isler et al. (1955) focused on synthesizing fifty-two derivatives of MIH and testing their antitubercular action. These derivatives were prepared through various chemical reactions and tested for their effectiveness against tuberculosis (Isler et al., 1955).
- Aminosäure‐Derivate Studies: Another research by Winterstein et al. (1956) synthesized 27 N-acyl derivatives of MIH with amino acids and acylamino acids. Biological tests revealed varying degrees of activity in these derivatives, providing insights into their potential as antitubercular agents (Winterstein et al., 1956).
Radiotracer Synthesis and Evaluation
- Synthesis of Iodoisonicotinic Acid Hydrazide: Research by Somawardhana et al. (1991) involved the synthesis of 2-[123I]-iodoisonicotinic acid hydrazide and 2-[124I]-iodoisonicotinic acid hydrazide. These compounds could be useful as SPECT radiopharmaceuticals for differential diagnosis of various medical conditions (Somawardhana et al., 1991).
- Biological Evaluation of Fluoroisonicotinic Acid Hydrazide: Amartey et al. (2002) synthesized 2-[18F]-Fluoroisonicotinic acid hydrazide and evaluated its biological properties. This compound showed potential in bacterial cell retention and biodistribution in mice, indicating its utility in medical imaging (Amartey et al., 2002).
Antihypertensive Properties
- Synthesis of Derivatives as Antihypertensive Agents: Abdel-Wahab et al. (2008) synthesized derivatives from MIH and evaluated them as potential antihypertensive α-blocking agents. This study highlighted the versatile potential of MIH derivatives in the pharmaceutical industry (Abdel-Wahab et al., 2008).
Metabolite Identification
- Metabolites of Isonicotinic Acid Hydrazide: Cuthbertson et al. (1953) investigated the metabolic fate of isoniazid and identified isoNicotinic acid as a major metabolite, which is structurally related to MIH (Cuthbertson et al., 1953).
Antimicrobial Activity
- Diflunisal Hydrazide-Hydrazones: A study by Küçükgüzel et al. (2003) focused on synthesizing diflunisal hydrazide-hydrazone derivatives and evaluating their antimycobacterial activity. This research contributes to understanding the antimicrobial potential of MIH derivatives (Küçükgüzel et al., 2003).
Chemical Synthesis and Applications
- Unexpected Cleavage in Hydrazination: Nordin et al. (2016) conducted a study on the hydrazination of MIH derivatives, providing insights into the chemical reactions and mechanisms involving MIH (Nordin et al., 2016).
Mecanismo De Acción
Isoniazid, a derivative of isonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase. Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Safety and Hazards
Isoniazid, a derivative of isonicotinic acid hydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical, especially having in mind the consequences and the delays in treatment caused by the COVID-19 pandemic . The development of efficient drug delivery nanosystems is a major focus of current research .
Propiedades
IUPAC Name |
2-methylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPATTUCUMRIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314073 | |
| Record name | 2-Methylisonicotinic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisonicotinic acid hydrazide | |
CAS RN |
3758-59-6 | |
| Record name | NSC280609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisonicotinic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)



![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)


